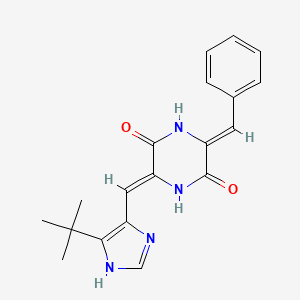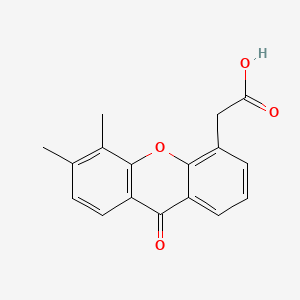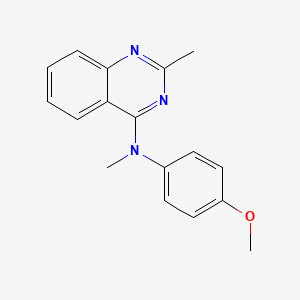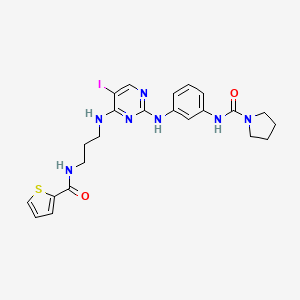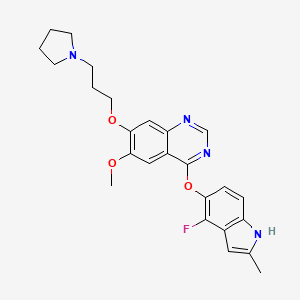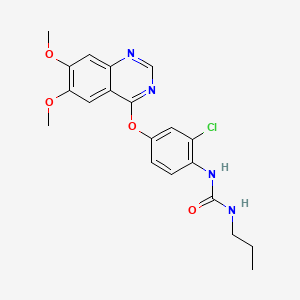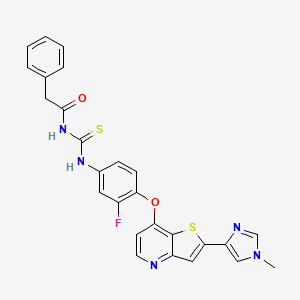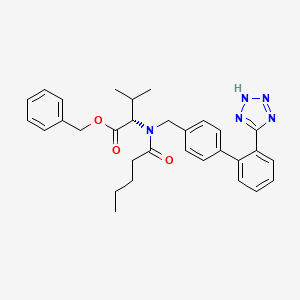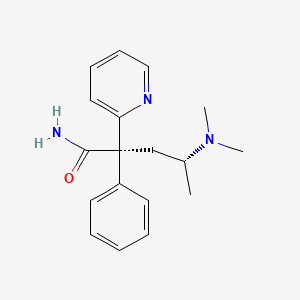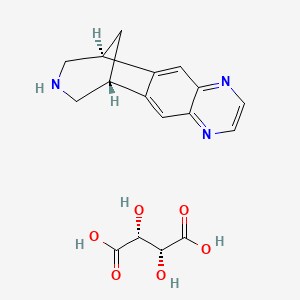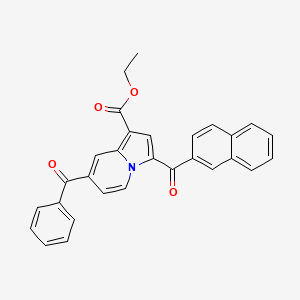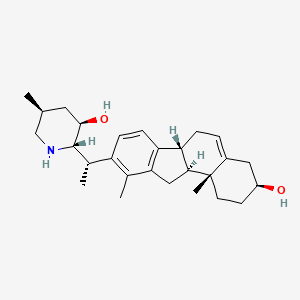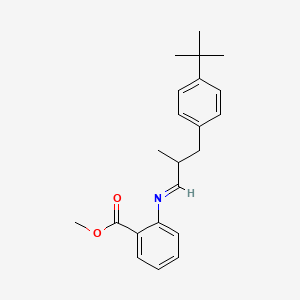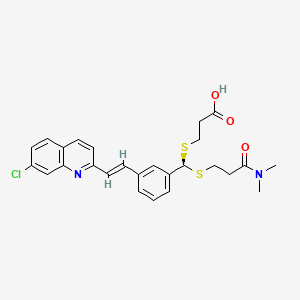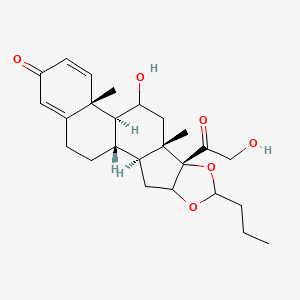
Budesonide
Overview
Description
It is primarily used as an anti-inflammatory medication for the treatment of various conditions such as asthma, chronic obstructive pulmonary disease (COPD), allergic rhinitis, nasal polyps, and inflammatory bowel diseases including Crohn’s disease and ulcerative colitis . Budesonide is available in multiple forms, including inhalers, nasal sprays, pills, and rectal forms .
Mechanism of Action
Target of Action
Budesonide is a glucocorticoid that primarily targets glucocorticoid receptors . These receptors are found in almost all cells of the body, playing a crucial role in the regulation of the immune response and inflammation .
Mode of Action
This compound, upon binding to the glucocorticoid receptors, controls the rate of protein synthesis, depresses the migration of polymorphonuclear leukocytes and fibroblasts, and reverses capillary permeability and lysosomal stabilization at the cellular level . This interaction results in the prevention or control of inflammation .
Biochemical Pathways
This compound affects multiple biochemical pathways. It depresses the activity of endogenous chemical mediators of inflammation, such as kinins and prostaglandins . It also modifies key pathogenic biomarkers in immunoglobulin A nephropathy, providing insights into the biochemical pathways through which it exerts its effects .
Pharmacokinetics
This compound is extensively metabolized, with over 90% activity on the first passage through the liver . No unchanged this compound has been found in urine . The pharmacokinetic properties of this compound, including its high rate of metabolism and excretion, impact its bioavailability and therapeutic efficacy .
Result of Action
The molecular and cellular effects of this compound’s action are extensive. It controls the rate of protein synthesis, depresses the migration of polymorphonuclear leukocytes and fibroblasts, and reverses capillary permeability and lysosomal stabilization at the cellular level . These actions result in the prevention or control of inflammation, thereby alleviating symptoms in conditions such as asthma, Crohn’s disease, and ulcerative colitis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio is 0.066, which means the use of this compound is predicted to present an insignificant risk to the environment . . These environmental factors can potentially influence the action and efficacy of this compound.
Biochemical Analysis
Biochemical Properties
The biotransformation of Budesonide was studied in vitro and compared to the biotransformation of other glucocorticoids . This compound was degraded 3–6 times as rapidly as triamcinolone acetonide in human and rat liver, respectively . Two of the main metabolites of this compound in human liver are 6 beta-hydroxy this compound and 16 alpha-hydroxy prednisolone . The formation of these metabolites are important inactivation steps .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For example, it has been used in the treatment of patients with Immunoglobulin A Nephropathy (IgAN), where it modifies key pathogenic biomarkers .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It is involved in the downregulation of the local production of the polymeric poorly O-galactosylated form of IgA1 or galactose-deficient IgA1 (Gd-IgA1) and generation of pathogenic IgA-containing immune complexes (IgA-IC) .
Temporal Effects in Laboratory Settings
The pharmacokinetics of this compound was studied in healthy male volunteers after inhalation, oral and intravenous administration . The plasma half-life was 2.8 +/- 1.1 h (mean +/- SD), distribution volume 301.3 +/ 41.7 1 and plasma clearance 83.7 +/- 27.5 1/h .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is rapidly degraded in the liver, with the formation of 6 beta-hydroxy this compound and 16 alpha-hydroxy prednisolone being key inactivation steps .
Transport and Distribution
The systemic availability of this compound was 10.7 +/- 4.3% after oral administration and 72.8 +/- 42.0% after inhalation, corrected for the amounts of substance deposited in the inhalation device and oral cavity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of budesonide involves the reaction of 16α-hydroxy prednisolone with n-butyraldehyde in the presence of 1,4-dioxane as a solvent and perchloric acid as a catalyst. This reaction results in a mixture of two epimers, which are then separated and purified . The reaction is typically carried out at a temperature range of 0–5°C .
Industrial Production Methods: A continuous flow process has been developed for the industrial production of this compound. This method optimizes various parameters such as flow rate, temperature, residence time, and solution volumes to achieve the desired molar ratio of epimers. This process is cost-effective and can be readily scaled up for industrial production .
Chemical Reactions Analysis
Types of Reactions: Budesonide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Budesonide has a wide range of scientific research applications across various fields:
Chemistry:
- Used as a model compound in studies of corticosteroid synthesis and reactivity.
Biology:
- Investigated for its effects on cellular processes and gene expression related to inflammation and immune response.
Medicine:
- Extensively studied for its therapeutic effects in treating asthma, COPD, allergic rhinitis, nasal polyps, and inflammatory bowel diseases .
- Research on its potential use in treating other inflammatory conditions and autoimmune diseases is ongoing .
Industry:
Comparison with Similar Compounds
Prednisolone: A corticosteroid with systemic effects, used for a wide range of inflammatory and autoimmune conditions.
Fluticasone: Another inhaled corticosteroid used for asthma and allergic rhinitis.
Beclomethasone: An inhaled corticosteroid with similar applications to budesonide.
Comparison:
This compound vs. Prednisolone: this compound has a more localized effect with fewer systemic side effects compared to prednisolone, which works throughout the entire body.
This compound vs. Fluticasone: Both are used for similar conditions, but this compound has a higher water solubility, leading to faster systemic uptake and shorter plasma peaks.
This compound vs. Beclomethasone: this compound has a unique mechanism involving reversible esterification to intracellular fatty acids, prolonging its airway efficacy.
This compound’s unique properties, such as its high water solubility and reversible esterification, make it a valuable corticosteroid with a wide range of applications and a favorable safety profile.
Properties
CAS No. |
51333-22-3 |
|---|---|
Molecular Formula |
C25H34O6 |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
(8S,9S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
InChI |
InChI=1S/C25H34O6/c1-4-5-21-30-20-11-17-16-7-6-14-10-15(27)8-9-23(14,2)22(16)18(28)12-24(17,3)25(20,31-21)19(29)13-26/h8-10,16-18,20-22,26,28H,4-7,11-13H2,1-3H3/t16?,17?,18?,20?,21?,22?,23-,24-,25+/m0/s1 |
InChI Key |
VOVIALXJUBGFJZ-PNYLKFOFSA-N |
SMILES |
CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C |
Isomeric SMILES |
CCCC1OC2CC3C4CCC5=CC(=O)C=C[C@@]5(C4C(C[C@@]3([C@@]2(O1)C(=O)CO)C)O)C |
Canonical SMILES |
CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C |
Appearance |
Solid powder |
boiling_point |
599.7 |
Color/Form |
Crystals |
melting_point |
221-232 °C (decomposes) |
Key on ui other cas no. |
51333-22-3 51372-29-3 |
physical_description |
Solid |
Pictograms |
Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
Chemical stability: Stable under recommended storage conditions. |
solubility |
Practically insoluble in water Freely soluble in chloroform; sparingly soluble in ethanol, alcohol; practically insoluble in heptane |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Budesonide Budesonide, (R)-Isomer Budesonide, (S)-Isomer Horacort Pulmicort Rhinocort |
vapor_pressure |
8.81X10-15 mm Hg at 25 °C (est) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of budesonide?
A1: this compound is a synthetic glucocorticoid that exerts its anti-inflammatory effects by binding to the glucocorticoid receptor in the cytoplasm. [] This complex then translocates to the nucleus and binds to specific DNA sequences, modulating gene transcription. [] This leads to the upregulation of anti-inflammatory proteins and downregulation of pro-inflammatory mediators like cytokines and chemokines. [, ]
Q2: How effective is this compound in inducing and maintaining remission in Crohn's disease?
A2: Studies show that while this compound is more effective than placebo or mesalamine for inducing remission in Crohn's disease, its efficacy is lower compared to conventional steroids, especially in patients with severe disease. [] Moreover, its ability to maintain remission in Crohn’s disease is not superior to placebo or weaning prednisolone. []
Q3: How does the route of administration affect the clinical efficacy of this compound in treating hay fever?
A3: Research indicates that the clinical efficacy of this compound in hay fever treatment is dependent on topical nasal application. [] While intranasal this compound effectively reduces nasal symptoms, oral this compound, even at doses yielding comparable plasma levels, does not show significant efficacy. []
Q4: Can this compound administered through inhalation for asthma treatment have beneficial effects on nasal allergic disease?
A4: Yes, studies show that inhaled this compound, even without direct nasal deposition, can reduce nasal eosinophilia, inflammatory markers like eosinophil cationic protein in nasal lavage fluid, and attenuate nasal symptoms during allergy season. [] This suggests a systemic anti-inflammatory effect of this compound even when administered through inhalation.
Q5: How does this compound compare to other treatment options for exercise-induced bronchoconstriction (EIB) in children with asthma?
A6: While all active treatments in a study on children with EIB were more effective than placebo, a combination of this compound and montelukast demonstrated superior efficacy compared to this compound alone or this compound plus formoterol. [] Montelukast alone also showed greater effectiveness than this compound alone or this compound plus formoterol. []
Q6: Is this compound effective in treating acute wheezing in infants?
A7: Research suggests that nebulized this compound is effective in treating acute wheezing and dyspnea in infants up to 24 months old. [] Infants treated with this compound showed faster clinical improvement and a shorter hospitalization period compared to those receiving ipratropium bromide. []
Q7: What are the potential adverse effects of long-term this compound maintenance therapy in microscopic colitis?
A11: A population-based study found that long-term this compound maintenance therapy in microscopic colitis appears to be generally well-tolerated. [] There was no significant difference in the incidence of osteopenia/osteoporosis, diabetes mellitus, hypertension, glaucoma, or cataracts between patients receiving this compound maintenance and those not receiving this compound. []
Q8: What formulations of this compound are available?
A12: this compound is available in various formulations, including pressurized metered-dose inhalers (pMDI), dry powder inhalers (DPI), nebulized suspensions, and oral capsules. [, , , ] The choice of formulation depends on the indication, patient preference, and desired site of action.
Q9: How does the systemic availability of this compound differ between different dry powder inhaler (DPI) devices?
A13: A study comparing this compound DPI-A and a redesigned DPI-B found that both devices demonstrated systemic absorption bioequivalence at equivalent doses. [] This suggests that the redesign of the DPI-B did not significantly affect the systemic availability of this compound.
Q10: What is the rationale for developing multistage nanodelivery vehicles for oral this compound delivery in IBD?
A14: Researchers are exploring multistage nanodelivery vehicles, such as this compound-loaded PLGA nanoparticles encapsulated within porous silicon microparticles, to overcome challenges associated with oral drug delivery in IBD. [] This approach aims to protect the drug from degradation in the stomach, enhance its delivery to the inflamed intestinal mucosa, and enable controlled release for improved therapeutic efficacy.
Q11: What are some areas of ongoing research on this compound?
A15: Ongoing research on this compound includes exploring new drug delivery systems for targeted therapy, understanding the role of histone deacetylases (HDACs) in mediating its effects in different cell types, and investigating its potential in treating a wider range of inflammatory conditions. [, ] Further research is also needed to establish the long-term safety and efficacy of this compound in various patient populations.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


